molecular formula C11H20NO9S2- B1257855 2-Methylpropylglucosinolate

2-Methylpropylglucosinolate

Cat. No.: B1257855
M. Wt: 374.4 g/mol
InChI Key: SKLKAEFXBVWMJP-IIPHORNXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropylglucosinolate is a sulfur-containing secondary metabolite predominantly found in plants of the Brassicaceae family. Glucosinolates, in general, are characterized by a β-thioglucose moiety linked to a sulfonated oxime and a variable side chain derived from amino acids. The methylpropyl side chain in this compound distinguishes it from other glucosinolates, influencing its biochemical stability, enzymatic hydrolysis products, and biological roles, such as plant defense against herbivores and pathogens .

Properties

Molecular Formula

C11H20NO9S2-

Molecular Weight

374.4 g/mol

IUPAC Name

[(Z)-[3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

InChI

InChI=1S/C11H21NO9S2/c1-5(2)3-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(4-13)20-11/h5-6,8-11,13-16H,3-4H2,1-2H3,(H,17,18,19)/p-1/b12-7-/t6-,8-,9+,10-,11+/m1/s1

InChI Key

SKLKAEFXBVWMJP-IIPHORNXSA-M

SMILES

CC(C)CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC(C)C/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(C)CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Side Chain Influence

The side chain of glucosinolates is a critical determinant of their reactivity and bioactivity. Below is a comparative analysis of 2-methylpropylglucosinolate and its analogs:

Compound Side Chain Structure Enzymatic Hydrolysis Products Stability Notes Biological Activity
This compound Branched methylpropyl Isothiocyanates (predicted) High stability; no rearrangement reported Plant defense, antimicrobial activity
(E)-2-Propenylglucosinolate Linear propenyl Rearranged nitriles/isothiocyanates Prone to thiohydroximate rearrangement Insect deterrent, allelopathic effects
3-Butenylglucosinolate Linear butenyl Isothiocyanates (e.g., sinigrin) Moderate stability; pH-dependent hydrolysis Anti-carcinogenic, herbivore defense

Key Findings :

  • The branched methylpropyl chain in this compound likely enhances steric hindrance, reducing susceptibility to enzymatic rearrangement compared to linear side-chain analogs like propenylglucosinolate .

Analytical Methodologies

Studies on glucosinolates employ advanced analytical techniques, including:

  • HPLC-based glycan analysis (e.g., GlycoBase) for quantifying hydrolysis products .
  • MIRAGE guidelines (Minimum Information Required for a Glycomics Experiment) to standardize data reporting, ensuring reproducibility in glucosinolate research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpropylglucosinolate
Reactant of Route 2
2-Methylpropylglucosinolate

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